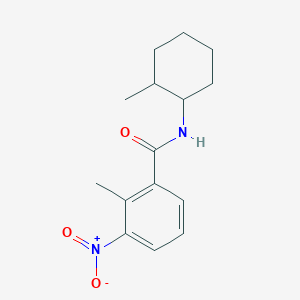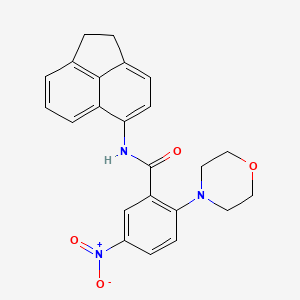![molecular formula C18H21N3O4S B4215376 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide](/img/structure/B4215376.png)
4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide
Overview
Description
4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylamino Sulfonyl Phenyl Intermediate: This step involves the reaction of ethylamine with a sulfonyl chloride derivative to form the ethylamino sulfonyl phenyl compound.
Coupling with Propanoyl Chloride: The intermediate is then reacted with propanoyl chloride under basic conditions to form the propanoyl derivative.
Amidation Reaction: Finally, the propanoyl derivative is coupled with 4-aminobenzamide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-aminosulfonyl)phenyl]benzamide
- 4-[(3-{4-[(methylamino)sulfonyl]phenyl}propanoyl)amino]benzamide
- 4-[(3-{4-[(propylamino)sulfonyl]phenyl}propanoyl)amino]benzamide
Uniqueness
4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylamino sulfonyl group, in particular, provides unique binding properties and reactivity compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[3-[4-(ethylsulfamoyl)phenyl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-20-26(24,25)16-10-3-13(4-11-16)5-12-17(22)21-15-8-6-14(7-9-15)18(19)23/h3-4,6-11,20H,2,5,12H2,1H3,(H2,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHJCBCHOZNGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dimethyl-N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4215307.png)
![N-1,3-benzothiazol-2-yl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4215313.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4215314.png)
![1-{4-[2-hydroxy-3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl}ethanone](/img/structure/B4215319.png)
![2-{4-[(1-adamantylamino)methyl]-2-ethoxyphenoxy}-N-benzylacetamide hydrochloride](/img/structure/B4215320.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4215327.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4215341.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4215345.png)
![ethyl 4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4215365.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4215370.png)
![3-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B4215371.png)
![4-methyl-3-[(3-methylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B4215391.png)
